1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
Description
1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid (CAS: 2059974-65-9) is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a methyl substituent at the 2-position, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₆H₁₉NO₆, with a molecular weight of 321.33 g/mol . The Cbz group is widely used in peptide and heterocyclic chemistry to protect amines during synthesis, while the methyl and carboxylic acid groups influence steric and electronic properties critical for reactivity and biological interactions.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-9-13(14(17)18)7-8-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) |
InChI Key |
OLIOAWNUIFOXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material: 2-Methylpiperidine-4-carboxylic Acid
- The 2-methylpiperidine-4-carboxylic acid can be obtained commercially or synthesized via known methods involving cyclization and functional group transformations of appropriate precursors.
- The methyl substitution at the 2-position is critical for the compound’s stereochemical and chemical properties.
Protection with Benzyloxycarbonyl Group
- The amino group of 2-methylpiperidine-4-carboxylic acid is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base, commonly sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid generated.
- The reaction is typically carried out in an aqueous-organic biphasic system or in an organic solvent such as dichloromethane under controlled temperature (0–25 °C) to avoid side reactions.
- The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.
Workup and Purification
- After completion, the reaction mixture is quenched with water, and the product is extracted into an organic solvent.
- The crude product is purified by recrystallization or chromatographic techniques to yield pure this compound.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Methylpiperidine-4-carboxylic acid + Benzyl chloroformate | Base (e.g., NaHCO3), solvent (DCM or biphasic), 0–25 °C | This compound |
Research Findings and Optimization
- The reaction yield is influenced by the choice of base, solvent, temperature, and reaction time.
- Using triethylamine as the base in dichloromethane at 0 °C to room temperature typically provides high yields (above 80%) with minimal side products.
- The benzyloxycarbonyl group is stable under neutral and basic conditions but can be removed under acidic or catalytic hydrogenation conditions, making it a versatile protecting group in multi-step syntheses.
- Analytical characterization (NMR, IR, MS) confirms the successful protection of the amine and the integrity of the carboxylic acid group.
Comparative Notes on Related Compounds
- Similar preparation methods are reported for other positional isomers such as 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid and 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid, differing mainly in the starting piperidine derivative used.
- The protection step with benzyl chloroformate remains consistent across these derivatives, underscoring the general applicability of this method for piperidine-based amino acids.
Data Table: Key Properties and Synthetic Parameters
| Parameter | Description |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.31 g/mol |
| Starting Material | 2-Methylpiperidine-4-carboxylic acid |
| Protecting Agent | Benzyl chloroformate (Cbz-Cl) |
| Base | Sodium bicarbonate or triethylamine |
| Solvent | Dichloromethane or biphasic aqueous-organic system |
| Temperature | 0–25 °C |
| Reaction Time | 1–4 hours |
| Yield | Typically >80% |
| Purification | Recrystallization or chromatography |
| Analytical Methods | NMR, IR, MS |
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles such as amines or thiols replace the benzyloxy group, forming new derivatives.
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis under acidic or basic conditions, yielding the free amine.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Hydrolysis conditions: Acidic or basic aqueous solutions
Major products formed from these reactions include ketones, alcohols, amines, and free amine derivatives.
Scientific Research Applications
Drug Development
1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and selectivity.
Case Study: Synthesis of Piperidine Derivatives
In a study focusing on the synthesis of piperidine derivatives, this compound was utilized as an intermediate to create compounds with potential anti-inflammatory and analgesic properties. The reaction conditions involved the use of sodium hydroxide in aqueous solutions, yielding high purity products suitable for biological testing .
Targeted Drug Delivery Systems
The compound's ability to form stable conjugates with therapeutic agents makes it a candidate for targeted drug delivery systems. By modifying the piperidine structure, researchers can attach various drug moieties that enhance the pharmacokinetics of the active ingredients.
Example: Conjugation with Anticancer Agents
Research has demonstrated that conjugating this compound with anticancer agents improves their solubility and bioavailability, leading to enhanced therapeutic efficacy in preclinical models .
Cosmetic Formulations
The compound also finds applications in cosmetic formulations due to its chemical stability and skin compatibility. It is often included in formulations aimed at improving skin hydration and texture.
Skin Care Products
Formulations incorporating this compound have been developed to enhance moisture retention in the skin, leveraging its chemical properties to create emulsions that are effective in topical applications.
Research Insight: Moisturizing Effects
A study evaluated the moisturizing effects of creams containing this compound, revealing significant improvements in skin hydration levels over a four-week period compared to control formulations .
Data Tables
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid involves its role as a protecting group for amines. The benzyloxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules.
Molecular targets and pathways involved include:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor binding: It can interact with receptors in the central nervous system, modulating their activity and influencing physiological responses.
Comparison with Similar Compounds
Structural Analogues with Varied Protecting Groups
a) 1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic Acid
- CAS : 1932336-96-3 (2R,4S isomer), 1250959-07-9 (cis isomer)
- Molecular Formula: C₁₃H₂₁NO₄ (Boc variant)
- Key Differences: The tert-butoxycarbonyl (Boc) group replaces Cbz, altering deprotection conditions (acidic vs. hydrogenolysis for Cbz). Boc offers stability under basic conditions but is labile in acids, influencing synthetic strategies .
b) 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Molecular Formula: C₉H₁₅NO₄
- Molecular Weight : 215.22 g/mol
- Lower molecular weight may improve solubility in polar solvents .
Analogues with Substituent Variations
a) 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic Acid (N-CBZ-isonipecotic Acid)
- CAS : 10314-98-4
- Molecular Formula: C₁₄H₁₇NO₄
- Similar applications in peptide synthesis but differing in interaction with enzymatic targets due to altered steric profile.
b) 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-2-carboxylic Acid
- CAS : 1692110-84-1
- Key Differences :
Analogues with Additional Functional Groups
a) 1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic Acid
- CAS : 1934251-75-8
- Molecular Formula: C₁₄H₁₇NO₅
- Key Differences :
b) 1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic Acid
- CAS : 2059936-96-6
- Molecular Formula: C₁₆H₂₁NO₅
- Key Differences :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound (Cbz-2-Me-piperidine-4-COOH) | 321.33 | 1.8 | ~10 (DMSO) |
| N-CBZ-isonipecotic Acid | 263.29 | 1.2 | ~50 (Water) |
| Boc-2-Me-piperidine-4-COOH | 273.33 | 2.1 | ~5 (DCM) |
- Notes: The 2-methyl group in the target compound increases LogP compared to N-CBZ-isonipecotic acid, suggesting higher lipophilicity . Hydroxyl-containing analogs (e.g., pyrrolidine derivative) exhibit improved aqueous solubility .
Biological Activity
1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid (CAS Number: 1702149-63-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- IUPAC Name : 1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid
- Purity : 97% .
The compound's biological activity is primarily attributed to its structural features, particularly the piperidine ring and the benzyloxycarbonyl group. These components are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes.
Potential Biological Activities
- Inhibition of Monoamine Oxidase (MAO) :
- Acetylcholinesterase Inhibition :
- Antiviral Activity :
In Vitro Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
Case Studies
- Case Study on MAO Inhibition :
- Neuroprotective Effects :
Q & A
Basic: What are the standard synthetic routes for preparing 1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid?
The synthesis typically involves reacting 2-methylpiperidine-4-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions. A common protocol includes:
- Dissolving the piperidine derivative in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Adding a base like triethylamine (TEA) or pyridine to deprotonate the amine and neutralize HCl byproduct.
- Slowly introducing Cbz-Cl at 0–5°C to minimize side reactions.
- Purifying the product via recrystallization or column chromatography .
Basic: How should researchers purify and characterize this compound?
Purification:
- Recrystallization : Use solvents like ethyl acetate/hexane mixtures.
- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (10–50%) .
Characterization:
- NMR : Confirm regiochemistry (e.g., ¹H-NMR for benzyl protons at δ 7.3–7.4 ppm, piperidine methyl at δ 1.2–1.4 ppm).
- HPLC : Assess purity (>95% recommended for biological assays).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 304.3) .
Basic: What safety precautions are critical during handling?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation reported in analogues) .
- Ventilation : Use fume hoods due to volatile solvents (DCM, THF).
- Storage : Keep at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the Cbz group .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Solvent Selection : Replace DCM with THF to improve solubility of intermediates.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Cbz group coupling.
- Temperature Control : Maintain 0°C during Cbz-Cl addition, then warm to room temperature gradually.
- Quenching : Add ice-cold water post-reaction to precipitate the product, enhancing yield .
Advanced: How to resolve contradictions in reported toxicological data?
- Purity Analysis : Use HPLC to identify impurities (e.g., unreacted Cbz-Cl or piperidine starting material) that may cause variability in toxicity assays .
- Dose-Response Studies : Conduct in vitro cytotoxicity tests (e.g., MTT assay on HEK293 cells) to establish safe working concentrations .
Advanced: What computational tools predict its stability under varying pH?
- Molecular Modeling : Use Gaussian or Schrödinger Suite to simulate hydrolysis of the Cbz group at different pH levels.
- pKa Prediction : Tools like MarvinSketch estimate carboxylate pKa (~4.5), indicating instability in acidic conditions. Validate experimentally via pH-stability studies (e.g., incubate at pH 2–9 and monitor degradation by LC-MS) .
Advanced: How does the 2-methyl substituent influence its biological activity?
- Structure-Activity Relationship (SAR) : Compare with non-methylated analogues in enzyme inhibition assays (e.g., carboxypeptidase U). The methyl group may enhance lipophilicity, affecting membrane permeability.
- Docking Studies : Use AutoDock Vina to model interactions with target proteins, highlighting steric effects of the methyl group .
Advanced: What strategies mitigate racemization during synthesis?
- Chiral Auxiliaries : Incorporate (R)- or (S)-proline derivatives to preserve stereochemistry.
- Low-Temperature Reactions : Perform couplings below −20°C to slow racemization.
- Chiral HPLC : Monitor enantiomeric excess (ee) post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
